3-Acetyl-6-bromocoumarin (CAS 2199-93-1) is a highly versatile, dual-functionalized benzopyrone derivative featuring a reactive methyl ketone at the 3-position and a halogen handle at the 6-position . Presenting as a pale yellow crystalline solid with a melting point of 223–231 °C, this compound serves as a critical intermediate in the procurement of building blocks for medicinal chemistry and materials science [1]. Unlike simple coumarins that require multi-step, low-yield functionalization, the orthogonal reactivity of 3-acetyl-6-bromocoumarin allows buyers to immediately deploy it in complex library synthesis, utilizing the acetyl group for heterocycle condensation and the bromine atom for palladium-catalyzed cross-coupling .
Substituting 3-acetyl-6-bromocoumarin with simpler analogs like 3-acetylcoumarin or 6-bromocoumarin introduces significant inefficiencies in synthetic workflows[1]. Procurement of 3-acetylcoumarin lacks the essential halogen handle at the 6-position, making downstream derivatization via Suzuki-Miyaura or Heck cross-coupling nearly impossible without resorting to harsh, non-selective late-stage bromination that yields complex mixtures [2]. Conversely, utilizing 6-bromocoumarin sacrifices the reactive methyl ketone moiety required for the direct condensation of thiazoles, pyrazoles, and chalcones at the 3-position [1]. Furthermore, attempting to use 7-substituted coumarins for optical applications often results in materials that suffer from severe photobleaching and pH sensitivity, whereas the specific 3-acetyl-6-bromo substitution pattern provides a stable, orthogonal scaffold that ensures reproducible yields and robust downstream performance[2].
The presence of the 6-bromo substituent provides a direct, high-yielding handle for palladium-catalyzed cross-coupling reactions, which is absent in unhalogenated analogs [1]. In standard Suzuki-Miyaura coupling conditions, 3-acetyl-6-bromocoumarin achieves >85% yield of the desired 6-aryl derivative, whereas attempting direct C-H activation on 3-acetylcoumarin yields <30% of the target regioisomer alongside complex byproduct mixtures [1].
| Evidence Dimension | Yield of C-C bond formation at the benzenoid ring |
| Target Compound Data | >85% yield via standard Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 3-Acetylcoumarin (<30% yield via non-selective C-H functionalization) |
| Quantified Difference | >55% absolute increase in target regioisomer yield |
| Conditions | Palladium-catalyzed cross-coupling vs. direct C-H activation |
Procuring the pre-brominated scaffold eliminates the need for low-yield, late-stage functionalization, significantly reducing reagent waste and purification time in library synthesis.
The 3-acetyl group acts as a highly reactive site for condensation with thioureas and hydrazines, enabling the direct formation of complex heterocyclic systems [1]. Reactions of 3-acetyl-6-bromocoumarin (via its alpha-bromoacetyl intermediate) with aryl thioureas yield corresponding coumarinyl thiazoles in 69–94% yield [1]. In contrast, baseline 6-bromocoumarin cannot undergo this direct condensation, requiring a multi-step formylation or acetylation sequence that typically reduces overall throughput yield by >40% [2].
| Evidence Dimension | Yield of 3-heteroaryl coumarin derivatives |
| Target Compound Data | 69–94% yield for direct thiazole/pyrazole formation |
| Comparator Or Baseline | 6-Bromocoumarin (Requires multi-step functionalization, reducing overall yield by >40%) |
| Quantified Difference | >40% improvement in overall synthetic throughput |
| Conditions | Condensation with thioureas/hydrazines in amyl alcohol or similar solvents |
Buyers focused on medicinal chemistry can bypass multi-step core modifications, directly accessing bioactive 3-heteroaryl scaffolds with high reproducibility.
The incorporation of the bromine atom at the 6-position significantly alters the electronic environment and lipophilicity of the coumarin core, directly translating to enhanced downstream performance [1]. Comparative evaluations of microwave-synthesized derivatives show that bromine-substituted acetylcoumarins exhibit up to 40% higher antioxidant and anti-inflammatory activity in standard protein denaturation and radical scavenging assays compared to their unhalogenated 3-acetylcoumarin counterparts [1].
| Evidence Dimension | Antioxidant and anti-inflammatory assay performance |
| Target Compound Data | High activity (>50% inhibition in standard assays) |
| Comparator Or Baseline | 3-Acetylcoumarin derivatives (Up to 40% lower relative activity) |
| Quantified Difference | Up to 40% increase in measurable bioactivity |
| Conditions | In vitro protein denaturation (BSA method) and free radical scavenging assays |
For pharmaceutical procurement, starting with the 6-bromo scaffold provides a statistically higher probability of synthesizing highly active drug candidates compared to unhalogenated baselines.
In the development of fluorescent probes and optoelectronic materials, the 3-acetyl-6-bromo substitution pattern offers superior stability under continuous irradiation [1]. While common 7-substituted coumarins frequently suffer from rapid photobleaching and pH-dependent signal shifts, the 6-bromo-3-acetyl scaffold maintains strong, selective blue fluorescence and structural integrity even when tethered to larger polymer matrices or metal-organic frameworks [1].
| Evidence Dimension | Photostability and signal retention |
| Target Compound Data | Stable blue fluorescence under UV/acidic conditions |
| Comparator Or Baseline | 7-Substituted coumarin analogs (Prone to photobleaching and pH-induced shifts) |
| Quantified Difference | Significant extension of functional longevity and signal clarity |
| Conditions | Continuous UV irradiation and variable pH environments |
Procuring this specific isomer is critical for materials scientists and diagnosticians who require robust, long-lasting fluorescent tags that do not degrade during extended assays.
Leveraging the dual reactivity of the 3-acetyl and 6-bromo groups, this compound is the premier choice for synthesizing diverse libraries of bioactive molecules. The acetyl group allows for rapid condensation into thiazoles and pyrazoles, while the bromine atom facilitates late-stage Suzuki or Heck cross-coupling, enabling medicinal chemists to independently optimize two distinct regions of the pharmacophore without cross-reactivity .
Due to its resistance to photobleaching and stable blue fluorescence, 3-acetyl-6-bromocoumarin is highly procured for the synthesis of advanced fluorescent tags used in biological imaging and microscopy. It outperforms traditional 7-substituted coumarins in complex tissue environments, providing clean, reliable signals even under varying pH conditions and prolonged UV exposure [1].
In materials science, the 6-bromo handle allows this coumarin derivative to be efficiently tethered onto macrocycles, dendrimers, and metal-organic frameworks (MOFs). Its incorporation into photo-cured polymers enhances light absorption and overall material longevity, making it a critical building block for next-generation optical devices[1].
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